molecular formula C20H16ClNO3 B6382416 4-(4-Cbz-Aminopheny)-2-chlorophenol, 95% CAS No. 1261908-94-4

4-(4-Cbz-Aminopheny)-2-chlorophenol, 95%

Cat. No. B6382416
CAS RN: 1261908-94-4
M. Wt: 353.8 g/mol
InChI Key: YOTDDCLRZPNRJI-UHFFFAOYSA-N
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Description

4-(4-Cbz-Aminopheny)-2-chlorophenol, 95% (4-Cbz-Amino-2-chlorophenol) is a chemical compound that has a wide range of uses in scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of ways, from synthesizing new compounds to being used as a precursor to other compounds.

Scientific Research Applications

4-Cbz-Amino-2-chlorophenol has a wide range of scientific research applications. It has been used in the synthesis of new compounds, such as 4-Cbz-Amino-2-chloro-6-methylphenol, which can be used as a precursor to other compounds. It has also been used in the synthesis of peptide-based drugs and as an intermediate in the synthesis of antifungal agents. In addition, it has been used in the synthesis of inhibitors of enzymes, such as cyclooxygenase-2 (COX-2), and in the synthesis of inhibitors of cancer cell growth.

Mechanism of Action

The mechanism of action of 4-Cbz-Amino-2-chlorophenol is not fully understood. However, it is believed that it may act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It is also believed that it may act as an inhibitor of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cbz-Amino-2-chlorophenol are not well understood. However, it has been suggested that it may have a role in the inhibition of cancer cell growth and in the inhibition of enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Cbz-Amino-2-chlorophenol for lab experiments is its versatility. It can be used in a variety of ways, from synthesizing new compounds to being used as a precursor to other compounds. However, it is important to note that the compound is toxic and should be handled with care. In addition, it is important to ensure that the compound is stored properly and that the laboratory is properly ventilated.

Future Directions

There are a number of potential future directions for the use of 4-Cbz-Amino-2-chlorophenol in scientific research. One potential direction is the development of new compounds based on the compound, such as inhibitors of enzymes, such as cyclooxygenase-2 (COX-2), and inhibitors of cancer cell growth. Another potential direction is the use of the compound as a precursor to other compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.

Synthesis Methods

4-Cbz-Amino-2-chlorophenol can be synthesized via a two-step process. The first step involves reacting 4-chlorobenzoyl chloride with 4-aminophenol in the presence of a strong base, such as sodium hydroxide, to produce 4-Cbz-Amino-2-chlorophenol. The second step involves the reaction of the 4-Cbz-Amino-2-chlorophenol with a strong acid, such as hydrochloric acid, to produce the desired compound.

properties

IUPAC Name

benzyl N-[4-(3-chloro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c21-18-12-16(8-11-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDDCLRZPNRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134351
Record name Carbamic acid, N-(3′-chloro-4′-hydroxy[1,1′-biphenyl]-4-yl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cbz-Aminopheny)-2-chlorophenol

CAS RN

1261908-94-4
Record name Carbamic acid, N-(3′-chloro-4′-hydroxy[1,1′-biphenyl]-4-yl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3′-chloro-4′-hydroxy[1,1′-biphenyl]-4-yl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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